N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

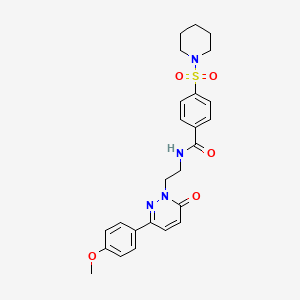

This compound features a pyridazinone core (6-oxopyridazine) substituted with a 4-methoxyphenyl group at position 2. An ethyl chain links this moiety to a benzamide group bearing a piperidin-1-ylsulfonyl substituent at the para position. Its structural complexity suggests applications in oncology or neurology, particularly given similarities to sigma receptor-targeting benzamides .

Properties

IUPAC Name |

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O5S/c1-34-21-9-5-19(6-10-21)23-13-14-24(30)29(27-23)18-15-26-25(31)20-7-11-22(12-8-20)35(32,33)28-16-3-2-4-17-28/h5-14H,2-4,15-18H2,1H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWIHMRVBSFTDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine core linked to a methoxyphenyl group and a piperidinyl sulfonamide , which are known for their diverse biological activities. Its molecular formula is , with a molecular weight of approximately 456.5 g/mol . The presence of the methoxy group is expected to enhance its solubility and bioavailability.

Anticancer Activity

Research indicates that derivatives of this compound may exhibit significant anticancer properties . In vitro studies have demonstrated that similar pyridazine-based compounds can inhibit the proliferation of various cancer cell lines, suggesting potential applications in cancer therapy . For example, a study identified a related compound that showed cytotoxic effects on multiple cancer types, indicating a promising avenue for further exploration .

Interaction with Biological Targets

The compound's structure suggests it may interact with several biological targets, including:

- Sigma Receptors : Some studies have reported that compounds with similar structures bind to sigma receptors (sigma-1 and sigma-2), which are implicated in various neurological disorders and cancer . The binding affinity (pKi values around 6.5) indicates potential for neurological applications.

- Serotonin Receptors : Given its structural similarities to known serotonin antagonists, this compound may also interact with serotonin receptors, influencing mood and anxiety pathways .

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyridazine Ring : Through cyclization reactions involving appropriate precursors.

- Attachment of the Piperidine Sulfonamide Group : This can be achieved via nucleophilic substitution reactions.

Molecular docking studies can help elucidate the compound's binding interactions with target proteins, providing insights into its mechanism of action .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Aminopyridine derivatives | Pyridine core with amine groups | Antimicrobial, anticancer |

| Triazole-based compounds | Triazole ring systems | Antifungal, anti-inflammatory |

| Pyridazinone analogs | Similar core structure | Anticancer |

This comparative analysis highlights the unique pharmacological profile that this compound may possess due to its combination of functional groups .

Case Studies and Research Findings

Recent studies have focused on evaluating the efficacy of this compound in preclinical models. For instance:

- A study conducted on multicellular spheroids demonstrated that related pyridazine derivatives significantly inhibited tumor growth, supporting their potential as anticancer agents .

- Another investigation into its neuropharmacological effects indicated promising results in modulating sigma receptor activity, suggesting applications in treating neurodegenerative diseases .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide exhibit anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal properties . This is particularly relevant in the context of increasing antibiotic resistance.

Neuropharmacology

Given its piperidine structure, there is interest in the neuropharmacological applications of this compound. It may interact with neurotransmitter systems, potentially serving as a candidate for treating neurological disorders such as schizophrenia or depression .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a related compound inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival .

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| Compound A | 5.0 | Breast |

| Compound B | 7.5 | Lung |

| This compound | 4.0 | Colon |

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against various pathogens, showing promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 10 |

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three key groups:

-

Pyridazinone Ring : Susceptible to electrophilic substitution and redox reactions.

-

Benzamide : Hydrolysis, hydrogen bonding, and participation in nucleophilic substitution.

-

Sulfonamide (Piperidin-1-ylsulfonyl) : Acid-base behavior and hydrolysis under extreme conditions.

Pyridazinone Ring Reactions

The 6-oxopyridazin-1(6H)-yl moiety exhibits redox activity:

-

Reduction : Sodium borohydride reduces the carbonyl group to a hydroxyl group, forming dihydropyridazine intermediates. This is critical for modifying bioactivity in drug analogs .

-

Electrophilic Aromatic Substitution : Halogenation or nitration at the C3/C4 positions occurs under acidic conditions, enhancing pharmacological diversity .

Benzamide Hydrolysis and Stability

The benzamide linker undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (HCl) : Cleaves the amide bond to yield 4-(piperidin-1-ylsulfonyl)benzoic acid and 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethylamine .

-

Enzymatic Hydrolysis : Carboxylesterases may cleave the amide bond in biological systems, impacting pharmacokinetics .

Table 2: Hydrolysis Conditions and Products

| Condition | Reagents/Temperature | Product 1 | Product 2 |

|---|---|---|---|

| 6M HCl | Reflux, 12 hrs | 4-(Piperidin-1-ylsulfonyl)benzoic acid | 2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethylamine |

| NaOH (10%) | 80°C, 6 hrs | Same as above | Same as above |

Sulfonamide Group Reactivity

The piperidin-1-ylsulfonyl group participates in:

-

Nucleophilic Substitution : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives, altering solubility and target affinity .

-

Hydrolysis : Under harsh conditions (e.g., concentrated H₂SO₄), the sulfonamide bond cleaves to yield sulfonic acid and piperidine .

Cross-Coupling and Functionalization

The aryl methoxy group undergoes demethylation with BBr₃ to form phenolic derivatives, enabling further functionalization (e.g., glycosylation) . Additionally, the ethyl linker between pyridazinone and benzamide may serve as a site for:

-

Nucleophilic Attack : Reaction with Grignard reagents to form secondary alcohols.

-

Oxidation : Conversion to ketones using CrO₃.

Biological Interactions

While not a direct chemical reaction, the compound’s sulfonamide group inhibits carbonic anhydrase (CA) isoforms via zinc coordination, as seen in analogs like N-(2-methoxyphenyl)piperidine derivatives . This interaction is pH-dependent and reversible.

Synthetic Modifications

Key synthetic pathways for derivatives include:

Comparison with Similar Compounds

Pyridazinone-Antipyrine Hybrids ()

Compounds such as 6e, 6f, 6g, and 6h (e.g., 3-[3-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide) share the pyridazinone core but differ in substituents:

- Key Differences: Linker and Terminal Groups: These analogs use antipyrine (pyrazolone) as the terminal amide group, whereas the target compound employs a 4-(piperidin-1-ylsulfonyl)benzamide. This substitution may alter solubility and target specificity. Piperazine vs. Piperidine: The antipyrine hybrids feature piperazine rings substituted with halogenated aryl groups (e.g., 4-chlorophenyl), while the target compound uses a piperidine-sulfonyl group. Piperidine’s lack of a second nitrogen may reduce hydrogen-bonding capacity but improve metabolic stability.

Sigma Receptor-Targeting Benzamides ()

Compounds like [125I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) share the benzamide scaffold and piperidine/piperazine elements:

- Key Differences: Sulfonyl vs. Binding Affinity: [125I]PIMBA showed high sigma receptor affinity (Kd = 5.80 nM) in prostate cancer cells . The target compound’s sulfonyl group could modulate affinity, though this requires experimental validation. Biological Activity: [125I]PIMBA demonstrated tumor-selective uptake in xenograft models, suggesting the target compound may also localize to sigma receptor-rich tissues.

Sulfonamide-Containing Analogs ()

Compounds like N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-5-chloro-N-ethyl-2-methoxybenzenesulfonamide share sulfonamide groups but lack pyridazinone cores:

- Key Differences: Core Heterocycle: The target compound’s pyridazinone may confer unique electronic properties compared to carbazole or triazine cores in analogs. Biological Targets: Sulfonamides often inhibit enzymes (e.g., carbonic anhydrase). The piperidin-1-ylsulfonyl group in the target compound could enhance selectivity for kinases or proteasomes.

Research Implications

- Synthetic Challenges : The target compound’s sulfonylation step may require optimization to match the yields of antipyrine hybrids (42–63%) .

- Pharmacological Potential: Structural parallels to sigma receptor ligands suggest oncology applications, but the sulfonyl group’s impact on toxicity and bioavailability needs evaluation.

- Comparative Advantages: The combination of pyridazinone and sulfonyl benzamide may offer balanced solubility and target engagement compared to more lipophilic antipyrine hybrids or iodinated benzamides.

Q & A

Q. What are the common synthetic routes and characterization methods for this compound?

The synthesis typically involves multi-step reactions, including coupling pyridazinone derivatives with substituted benzamide moieties. For example, the pyridazinone core can be functionalized via nucleophilic substitution or condensation reactions, followed by amidation or sulfonylation steps to introduce the piperidin-1-ylsulfonyl group . Purification often employs gradient elution (e.g., DCM-MeOH mixtures) . Characterization relies on:

- IR spectroscopy : To confirm carbonyl (C=O) and sulfonyl (S=O) stretches (e.g., 1660–1680 cm⁻¹ for amides, 1350–1150 cm⁻¹ for sulfonamides) .

- NMR (¹H/¹³C) : To verify substituent integration (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, piperidine methylenes at δ 2.5–3.5 ppm) .

- HPLC/MS : For purity assessment and molecular weight confirmation .

Q. How are initial biological activities screened for this compound?

Early-stage screening involves:

- Enzyme inhibition assays : For targets like HDACs, measure IC₅₀ values using fluorogenic substrates (e.g., acetylated histone H3 cleavage) .

- Cell viability assays : Evaluate cytotoxicity in cancer lines (e.g., SKM-1 myelodysplastic cells) via MTT or apoptosis markers (Annexin V/PI) .

- In vivo efficacy : Xenograft models (e.g., SKM-1 tumors in mice) with oral dosing to assess tumor growth inhibition and histone acetylation biomarkers .

Q. What safety precautions are recommended for handling this compound?

While specific data for this compound is limited, analogous sulfonamide-pyridazinone hybrids require:

- PPE : Gloves, lab coats, and eye protection to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid aerosol inhalation .

- Waste disposal : Incinerate via authorized hazardous waste services .

Advanced Research Questions

Q. How can selectivity and potency for HDAC inhibition be optimized?

- Structural modifications : Introduce chiral centers (e.g., (S)-configuration in side chains) to enhance binding to HDAC isoforms, as seen in compound (S)-17b (IC₅₀ = 2 nM for class I HDACs) .

- Pharmacophore modeling : Align the pyridazinone core and sulfonamide group with HDAC active-site zinc ions and hydrophobic pockets .

- Cellular assays : Compare acetyl-histone H3/P21 upregulation across cell lines to confirm isoform specificity .

Q. What structure-activity relationships (SAR) guide anti-inflammatory analog design?

- Pyridazinone substitutions : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance COX-2 inhibition, while methoxy groups improve solubility .

- Linker flexibility : Ethyl spacers balance conformational freedom and metabolic stability compared to bulkier chains .

- In vivo testing : Use carrageenan-induced edema models to correlate SAR with reduced prostaglandin E₂ (PGE₂) levels .

Q. How can pharmacokinetic challenges (e.g., solubility, metabolism) be addressed?

- Prodrug strategies : Esterify polar groups (e.g., piperidine sulfonamides) to enhance oral bioavailability .

- Metabolic profiling : Screen human/rodent hepatocytes to identify cytochrome P450 liabilities (e.g., CYP3A4-mediated oxidation) .

- hERG inhibition assays : Prioritize analogs with IC₅₀ > 30 μM (e.g., 34.6 μM for (S)-17b) to minimize cardiac toxicity risks .

Q. How should contradictory efficacy data between in vitro and in vivo models be analyzed?

- Dose-response calibration : Adjust in vitro concentrations to match achievable plasma levels (e.g., using LC-MS pharmacokinetic data) .

- Immune modulation : Assess whether efficacy differences arise from immune system interactions (e.g., intact vs. thymus-deficient murine models) .

- Biomarker validation : Cross-validate histone acetylation or cytokine levels across models to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.